molecular formula C19H20FN5O3 B2503574 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 946253-35-6

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide

Número de catálogo: B2503574
Número CAS: 946253-35-6
Peso molecular: 385.399
Clave InChI: FOJHJGDWJBYALR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyridazin core with a fluorophenyl group and an oxolan-2-ylmethyl acetamide side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the fluorophenyl group and the oxolan-2-ylmethyl acetamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds with pyrazolo[3,4-d]pyridazine moieties exhibit significant anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Study Findings:

  • Mechanisms of Action:
    • The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
    • It inhibits key signaling pathways involved in cell proliferation and survival.
  • Case Studies:
    • A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines when compared to standard chemotherapeutics .
    • Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions on the pyrazolo ring significantly affect anticancer efficacy .

Synthetic Methodologies

The synthesis of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrazolo Core:
    • The initial formation of the pyrazolo[3,4-d]pyridazine core is critical.
    • Reaction conditions such as temperature and solvent choice are optimized for yield.
  • Functionalization:
    • Subsequent steps involve the introduction of the fluorophenyl and oxolan groups through nucleophilic substitutions or coupling reactions.

Applications in Drug Development

Given its promising biological profile, this compound serves as a lead candidate for further drug development efforts. Its unique structural features may contribute to:

  • Targeted Therapeutics: The ability to selectively target cancer cells while minimizing effects on normal cells.

Mecanismo De Acción

The mechanism of action of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Actividad Biológica

The compound 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide represents a novel pyrazolo[3,4-d]pyridazin derivative with potential pharmacological applications. Its unique structure suggests diverse biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C14H17F1N5O2C_{14}H_{17}F_{1}N_{5}O_{2} with a molecular weight of approximately 301.28 g/mol. The presence of a fluorophenyl group and the pyrazolo[3,4-d]pyridazin core are significant for its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₇F₁N₅O₂
Molecular Weight301.28 g/mol
CAS Number946331-97-1

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It may exhibit its effects through:

  • Enzyme Inhibition : Interacting with specific enzymes that regulate metabolic pathways.
  • Receptor Modulation : Binding to receptors that mediate cellular responses, possibly influencing gene expression and cell proliferation.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study : A derivative with a similar structure showed an IC50 value of 6.90 μM against HCT-116 cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 11.26 μM) .

Antimicrobial Activity

Compounds within this class have also been evaluated for their antimicrobial properties. Preliminary studies suggest that they possess moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of pyrazolo[3,4-d]pyridazine. The following table summarizes some findings related to their biological activities:

Compound NameTarget ActivityIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)10.39
Compound BHCT-116 (Colon Cancer)6.90
Compound CE. coli8.00
Compound DS. aureus0.125

Q & A

Basic Research Questions

Q. What are the critical steps and optimal conditions for synthesizing this pyrazolo-pyridazin-acetamide derivative?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyridazinone precursors. Key steps include:

Core formation : Cyclization of pyridazinone intermediates under reflux in DMF or dichloromethane (DCM) with catalysts like triethylamine .

Acetamide coupling : Reaction of the pyridazinone core with activated bromoacetamide derivatives in the presence of NaH or K₂CO₃ at 60–80°C .

Functionalization : Introduction of the oxolane (tetrahydrofuran) group via nucleophilic substitution, optimized using HPLC to monitor purity (>95%) .

  • Analytical validation : NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment are essential .

Q. How is the molecular structure characterized, and what functional groups influence reactivity?

  • Key structural features :

  • Pyrazolo[3,4-d]pyridazin core with a 4-fluorophenyl substituent at position 1.
  • Acetamide linker with an oxolan-2-ylmethyl group, enhancing solubility and target binding .
    • Spectroscopic techniques :
  • FT-IR : Confirms carbonyl (C=O) at ~1680 cm⁻¹ and NH stretches (~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
    • Dose-response curves : Generated at concentrations of 1–100 μM, with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Optimization strategies :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading to identify ideal conditions .
  • Flow chemistry : Continuous-flow reactors reduce reaction time and improve reproducibility for cyclization steps .
    • Side reaction mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect bioactivity?

  • SAR (Structure-Activity Relationship) insights :

  • Fluorophenyl group : Enhances metabolic stability and target affinity due to electron-withdrawing effects .
  • Oxolane substituent : Improves blood-brain barrier penetration compared to bulkier groups (e.g., morpholine) .
    • Comparative assays : Test analogs with substituted aryl groups (e.g., 4-chlorophenyl) in parallel to quantify potency shifts .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Root-cause analysis :

Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation time (24 vs. 48 hrs) .

Compound stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays .

  • Standardization : Use harmonized protocols (e.g., NIH/NCATS guidelines) for dose normalization .

Q. What computational methods predict target binding modes and pharmacokinetics?

  • In silico tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., CDK2) or GPCRs .
  • ADMET prediction (SwissADME) : Forecast logP (~2.5), CYP450 inhibition, and bioavailability .
    • Validation : Compare docking scores with experimental SPR (Surface Plasmon Resonance) binding data .

Propiedades

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(27)24(23-12)11-17(26)21-9-15-3-2-8-28-15/h4-7,10,15H,2-3,8-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJHJGDWJBYALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.